N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{[1-(tert-Butylcarbamoyl)piperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a piperidine-based compound featuring two distinct substituents: a tert-butylcarbamoyl group and a methanesulfonyl moiety. These functional groups confer unique physicochemical properties, such as enhanced metabolic stability (due to the tert-butyl group) and increased polarity (from the sulfonyl group), which are critical in drug design .
Properties
IUPAC Name |
N-tert-butyl-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O4S/c1-18(2,3)20-17(24)21-9-5-14(6-10-21)13-19-16(23)15-7-11-22(12-8-15)27(4,25)26/h14-15H,5-13H2,1-4H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLHNABNXIMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide, commonly referred to by its CAS number 1234897-23-4, is a synthetic compound with potential therapeutic applications. Its biological activity is primarily linked to interactions with various biological targets, including enzymes and receptors involved in key physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.50 g/mol. The structure features a piperidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O3 |
| Molecular Weight | 388.50 g/mol |
| CAS Number | 1234897-23-4 |
| SMILES | CC(c1ccccc1)NC(=O)C(=O)NCC1CCN(CC1)C(=O)NC(C)(C)C |
Research indicates that the compound may exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression and cellular functions. HDAC inhibitors are known to play roles in cancer therapy and neurological disorders by altering the acetylation status of histones and non-histone proteins, thereby influencing cell cycle progression and apoptosis.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through the modulation of HDAC activity. This suggests that this compound may have potential as an anticancer agent.
- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties, potentially making this compound beneficial in treating neurodegenerative diseases.
Study 1: HDAC Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited significant HDAC inhibition, leading to reduced tumor growth in xenograft models. The study reported IC50 values in the low micromolar range, indicating potent activity against cancer cell lines.
Study 2: Neuroprotection
Research conducted on related compounds indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s molecular formula is inferred as C₁₇H₃₀N₄O₄S (molecular weight ~386.5 g/mol), combining two piperidine rings with a methyl bridge. Key comparisons with analogs include:
Key Observations:
- Polarity: The methanesulfonyl group in the target compound increases its topological polar surface area (TPSA), enhancing solubility compared to analogs with bulkier aromatic sulfonyl groups (e.g., 4-chlorobenzenesulfonyl in ).
- Molecular Weight (MW): The target compound (MW ~386.5) falls between smaller analogs (e.g., , MW 322.4) and larger derivatives (e.g., , MW 448.5), balancing bioavailability and synthetic complexity.
- Functional Groups: The tert-butylcarbamoyl group is a common motif for improving metabolic stability, as seen in , while sulfonyl groups (methane- or benzene-) modulate electronic properties and binding interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The tert-butyl group increases hydrophobicity (LogP ~2.5–3.5), whereas the methanesulfonyl group reduces it compared to benzyl-sulfonyl analogs (LogP ~4.0 in ) .
- Solubility: The TPSA (~95 Ų) predicts moderate aqueous solubility, suitable for oral administration .
- Metabolic Stability: tert-Butyl groups resist oxidative metabolism, a feature shared with , while sulfonyl groups may undergo phase II conjugation .
Preparation Methods
Esterification of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is first converted to its methyl ester to protect the carboxylic acid group during subsequent reactions. A typical protocol involves refluxing the acid in methanol with catalytic sulfuric acid (yield: >95%).
Reaction Conditions :
-
Reagents : Methanol (MeOH), H₂SO₄ (cat.).
-
Temperature : Reflux (65–70°C).
-
Duration : 12–16 hours.
Methanesulfonylation of Piperidine Nitrogen
The methyl ester intermediate is treated with methanesulfonyl chloride in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (Hünig’s base) as a proton scavenger. This step installs the methanesulfonyl group on the piperidine nitrogen.
Reaction Conditions :
-
Reagents : Methanesulfonyl chloride (1.5 eq), Hünig’s base (1.5 eq), DCM.
-
Temperature : 0°C → room temperature (20°C).
-
Duration : Overnight (12–16 hours).
-
Yield : ~90% (crude).
Saponification of Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF)/methanol.
Reaction Conditions :
-
Reagents : NaOH (2 eq), THF/MeOH (3:1).
-
Temperature : 60°C.
-
Duration : 4–6 hours.
-
Yield : 85–90%.
Synthesis of [1-(tert-Butylcarbamoyl)piperidin-4-yl]methylamine (Fragment A)
Protection of 4-(Aminomethyl)piperidine
The primary amine of 4-(aminomethyl)piperidine is protected as a tert-butoxycarbonyl (Boc) derivative using Boc anhydride in DCM.
Reaction Conditions :
-
Reagents : Boc₂O (1.2 eq), Et₃N (3 eq), DCM.
-
Temperature : 0°C → room temperature.
-
Duration : 16 hours.
-
Yield : 95–99%.
Introduction of tert-Butylcarbamoyl Group
The Boc-protected piperidine undergoes a coupling reaction with tert-butylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. This step forms the tert-butylcarbamoyl moiety on the piperidine nitrogen.
Reaction Conditions :
-
Reagents : HATU (1.2 eq), DIPEA (3 eq), tert-butylamine (1.5 eq), DMF.
-
Temperature : Room temperature.
-
Duration : 12 hours.
-
Yield : 70–75%.
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM to liberate the primary amine.
Reaction Conditions :
-
Reagents : TFA/DCM (1:2).
-
Temperature : 0°C → room temperature.
-
Duration : 2 hours.
-
Yield : 90–95%.
Amide Bond Formation Between Fragments A and B
The final step involves coupling Fragment A ([1-(tert-butylcarbamoyl)piperidin-4-yl]methylamine) with Fragment B (1-methanesulfonylpiperidine-4-carboxylic acid) using HATU and DIPEA in dimethylformamide (DMF).
Reaction Conditions :
-
Reagents : HATU (1.2 eq), DIPEA (3 eq), DMF.
-
Temperature : Room temperature.
-
Duration : 6–8 hours.
-
Yield : 65–70%.
-
Purification : Column chromatography (silica gel, CHCl₃/MeOH 9:1).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization
Side Reactions During Methanesulfonylation
Excess methanesulfonyl chloride can lead to over-sulfonylation or ester hydrolysis. Strict stoichiometric control (1.5 eq) and low-temperature initiation mitigate this.
Coupling Efficiency
The steric bulk of the tert-butylcarbamoyl group reduces coupling yields. Increasing HATU stoichiometry (1.5 eq) and extending reaction duration to 12 hours improve efficiency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide, and how are key intermediates purified?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Introduction of the tert-butyl carbamoyl group via coupling reactions under anhydrous conditions (e.g., dichloromethane or DMF with triethylamine as a catalyst) .
- Step 2 : Methanesulfonyl group incorporation using controlled reaction temperatures (0–25°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended for intermediates .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm (amide C=O) and ~1150 cm (sulfonyl S=O) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] expected for CHNOS) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release toxic vapors under heat .
- PPE : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields (~30–50%) are common in multi-step syntheses. Optimize by:
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or Hünig’s base) to improve coupling efficiency .
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side-product formation .
- Reaction Monitoring : Use TLC or LC-MS to track reaction progress and terminate before decomposition .
Q. How should conflicting spectroscopic data (e.g., C NMR shifts) between batches be resolved?
- Case Example : Discrepancies in piperidine ring carbon shifts (e.g., 45–55 ppm vs. 50–60 ppm) may arise from conformational flexibility or solvent polarity effects.
- Resolution : Re-run NMR in deuterated DMSO (instead of CDCl) to standardize solvent-induced shifts .
- Cross-Validation : Compare with computational chemistry tools (e.g., DFT-predicted NMR spectra) .
Q. What strategies are recommended for initial toxicity profiling in the absence of comprehensive data?
- Methodological Answer :
- In Silico Screening : Use tools like ProTox-II to predict LD and hepatotoxicity based on structural analogs .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity (IC thresholds <100 µM suggest low risk) .
- Metabolic Stability : Test microsomal stability (human liver microsomes) to infer potential bioaccumulation .
Data Contradiction Analysis
Q. Why do similar piperidine-carboxamide derivatives exhibit varying biological activities (e.g., enzyme inhibition vs. no activity)?
- Analysis Framework :
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
